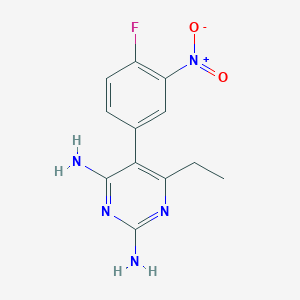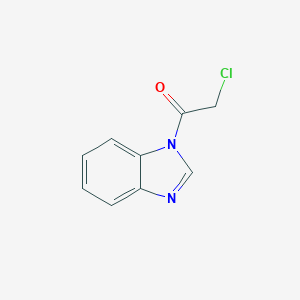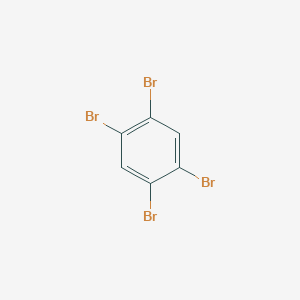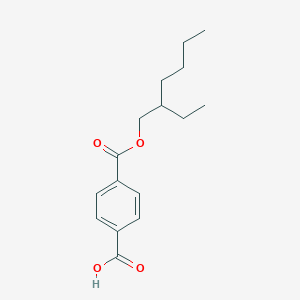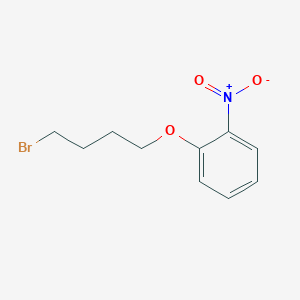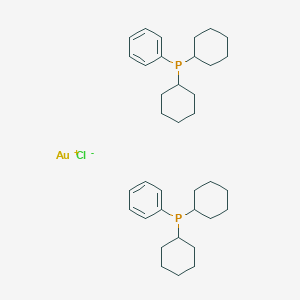
Cdhppg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Cdhppg” is a synthetic chemical compound known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Cdhppg” involves multiple steps, starting with the condensation of acetyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme DpgA, leading to the formation of a polyketide intermediate. The intermediate undergoes cyclization to form a C8 compound, which is then dehydrated and isomerized by the enzymes DpgB and DpgD. Finally, the aromatic intermediate is oxidized by DpgC, and the molecule is transaminated by 4-hydroxyphenylglycine transferase using tyrosine to become "this compound" .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using bioreactors that facilitate the enzymatic reactions. The process involves optimizing the conditions for enzyme activity, including temperature, pH, and substrate concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“Cdhppg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alpha-keto derivatives.
Reduction: Reduction reactions can convert “this compound” into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of “this compound” with modified functional groups, which can be used for further chemical synthesis or applications.
Scientific Research Applications
“Cdhppg” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases such as Alzheimer’s and neuronal injuries.
Industry: “this compound” is used in the production of pharmaceuticals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of “Cdhppg” involves its interaction with specific molecular targets and pathways. It acts as an agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This interaction leads to the activation of intracellular signaling pathways that regulate various cellular functions. The compound’s effects are mediated through the modulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
“Cdhppg” is unique compared to other similar compounds due to its specific agonist activity on group I mGluRs. Similar compounds include:
3,5-Dihydroxyphenylglycine: Another agonist of group I mGluRs but with different stereoisomeric forms.
4-Hydroxyphenylglycine: A related compound with distinct biological activities.
Vancomycin: Contains a similar structural motif but is used as an antibiotic.
Properties
IUPAC Name |
dicyclohexyl(phenyl)phosphane;gold(1+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.Au.ClH/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRVMNEUMJWLV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54AuClP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922421 |
Source


|
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117412-16-5 |
Source


|
| Record name | Chlorobis(dicyclohexylphenylphosphine)gold(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117412165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
